molecular formula C20H21BrN2O B6360030 2-Bromo-5,5-dimethyl-3-((4-(phenylamino)phenyl)amino)cyclohex-2-en-1-one CAS No. 1022479-55-5

2-Bromo-5,5-dimethyl-3-((4-(phenylamino)phenyl)amino)cyclohex-2-en-1-one

Cat. No. B6360030
CAS RN: 1022479-55-5
M. Wt: 385.3 g/mol
InChI Key: DTUYEQGXUFMMDZ-UHFFFAOYSA-N
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Description

2-Bromo-5,5-dimethyl-3-((4-(phenylamino)phenyl)amino)cyclohex-2-en-1-one, also known as this compound, is an organic compound that has become increasingly important in scientific research due to its wide range of applications. It is a cyclic compound with a ring structure that is composed of two bromine atoms, five methyl groups, three phenyl groups, and an amino group. This compound has been used in a variety of scientific research applications, such as drug synthesis, organic synthesis, and catalysis. In addition, it has been used in the study of biochemical and physiological effects, as well as in laboratory experiments.

Scientific Research Applications

2-Bromo-5,5-dimethyl-3-((4-(phenylamino)phenyl)amino)cyclohex-2-en-1-onedimethyl-3-((4-(phenylamino)phenyl)amino)cyclohex-2-en-1-one has been used in a variety of scientific research applications. It has been used in the synthesis of drugs and other organic compounds, as well as in the study of biochemical and physiological effects. In addition, it has been used in the study of catalysis, and in laboratory experiments.

Mechanism of Action

The mechanism of action of 2-Bromo-5,5-dimethyl-3-((4-(phenylamino)phenyl)amino)cyclohex-2-en-1-onedimethyl-3-((4-(phenylamino)phenyl)amino)cyclohex-2-en-1-one is not fully understood. However, it is believed that the compound interacts with certain enzymes and proteins in the body, resulting in the production of various metabolites and other compounds. These metabolites and compounds are then responsible for the observed biochemical and physiological effects of the compound.
Biochemical and Physiological Effects
2-Bromo-5,5-dimethyl-3-((4-(phenylamino)phenyl)amino)cyclohex-2-en-1-onedimethyl-3-((4-(phenylamino)phenyl)amino)cyclohex-2-en-1-one has been studied for its biochemical and physiological effects. Studies have shown that it can affect the activity of enzymes and proteins in the body, resulting in the production of various metabolites and other compounds. These metabolites and compounds can then affect the body in various ways, including affecting the nervous system, cardiovascular system, and immune system.

Advantages and Limitations for Lab Experiments

2-Bromo-5,5-dimethyl-3-((4-(phenylamino)phenyl)amino)cyclohex-2-en-1-onedimethyl-3-((4-(phenylamino)phenyl)amino)cyclohex-2-en-1-one has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively easy to synthesize and can be used in a variety of experiments. Furthermore, it is relatively stable and does not react with many common laboratory chemicals. However, it is relatively expensive and can be difficult to obtain in large quantities.

Future Directions

There are several potential future directions for research involving 2-Bromo-5,5-dimethyl-3-((4-(phenylamino)phenyl)amino)cyclohex-2-en-1-onedimethyl-3-((4-(phenylamino)phenyl)amino)cyclohex-2-en-1-one. These include further research into the biochemical and physiological effects of the compound, as well as research into its potential applications in drug synthesis, organic synthesis, and catalysis. Additionally, further research into the synthesis of the compound, as well as its stability and reactivity, may be beneficial. Finally, research into the potential for using the compound as a drug or therapeutic agent may also be beneficial.

Synthesis Methods

2-Bromo-5,5-dimethyl-3-((4-(phenylamino)phenyl)amino)cyclohex-2-en-1-onedimethyl-3-((4-(phenylamino)phenyl)amino)cyclohex-2-en-1-one can be synthesized through a variety of methods. The most common method is the reaction of an amine and a bromoalkene in the presence of a Lewis acid catalyst. This reaction produces a cyclic compound with a ring structure that is composed of two bromine atoms, five methyl groups, three phenyl groups, and an amino group. Other methods for synthesizing 2-Bromo-5,5-dimethyl-3-((4-(phenylamino)phenyl)amino)cyclohex-2-en-1-onedimethyl-3-((4-(phenylamino)phenyl)amino)cyclohex-2-en-1-one include the reaction of a bromoalkene and a primary amine in the presence of a Lewis acid catalyst, the reaction of a bromoalkene and a secondary amine in the presence of a Lewis acid catalyst, and the reaction of a bromoalkene and an amine in the presence of a Lewis acid catalyst.

properties

IUPAC Name

3-(4-anilinoanilino)-2-bromo-5,5-dimethylcyclohex-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21BrN2O/c1-20(2)12-17(19(21)18(24)13-20)23-16-10-8-15(9-11-16)22-14-6-4-3-5-7-14/h3-11,22-23H,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTUYEQGXUFMMDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=C(C(=O)C1)Br)NC2=CC=C(C=C2)NC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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